molecular formula C14H20O10 B163422 2,3,4,6-Tetra-O-acetyl-D-mannopyranose CAS No. 140147-37-1

2,3,4,6-Tetra-O-acetyl-D-mannopyranose

Cat. No. B163422
M. Wt: 348.3 g/mol
InChI Key: IEOLRPPTIGNUNP-JABUTEAWSA-N
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Description

2,3,4,6-Tetra-O-acetyl-D-mannopyranose is a chemical compound with the molecular formula C14H20O10 . It’s a key intermediary in the biomedical industry used in the synthesis of antiviral drugs .


Synthesis Analysis

The synthesis of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose involves several steps. One method involves improved (anhydrous) work-up conditions of a triflate displacement reaction . Another method involves the preparation of the versatile synthetic intermediate 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-alpha-d-mannopyranose from D-glucose .


Molecular Structure Analysis

The molecular structure of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose is represented by the SMILES string CC(=O)OC[C@H]1OC(O)C@@H=O)C@@H=O)[C@@H]1OC(C)=O . The InChI key is IEOLRPPTIGNUNP-JABUTEAWSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,4,6-Tetra-O-acetyl-D-mannopyranose include a melting point of 92-95 °C and it’s a solid at room temperature . It has a molecular weight of 348.30 .

Scientific Research Applications

Application in the Synthesis of Disaccharides and D-glucose6-phosphate

Summary of the Application


“2,3,4,6-Tetra-O-acetyl-β-ᴅ-glucopyranose” is a carbohydrate that is used in the synthesis of disaccharides and D-glucose6-phosphate .

Methods of Application


The compound is used as a starting material in the synthesis of disaccharides and D-glucose6-phosphate. The specific synthesis procedures would depend on the target disaccharide or D-glucose6-phosphate .

Results or Outcomes


The synthesized disaccharides and D-glucose6-phosphate have been valuable in the study of substrates for inositol synthase, and for the preparation of anionic surfactants .

Application in the Synthesis of Glycosides

Summary of the Application


“2,3,4,6-Tetra-O-acetyl-D-mannopyranose” is used in the synthesis of glycosides . For example, A. plantanifolium, which contains the glycoside 2-(1-hydroxy-6-oxo-cyclohex-2-ene-1-carboxymethyl)-phenyl-4,6-O-[(S)-4,4’,5,5’,6,6’-hexahydroxydiphenoyl]-β-D-glucopyranose, is used for the treatment of rheumatalgia, paralysis, and cardianeuria .

Methods of Application


The compound is used as a starting material in the synthesis of glycosides. The specific synthesis procedures would depend on the target glycoside .

Results or Outcomes


The synthesized glycosides have been found to be associated with a variety of biological activities of plants .

Application in the Synthesis of Quinoline-based Glycoconjugates

Summary of the Application


“2,3,4,6-Tetra-O-acetyl-D-mannopyranose” has been reported in a one-pot three-component reaction of alkyne-aldehyde-aniline for the successful construction of quinoline-based glycoconjugates .

Methods of Application


The compound is used as a starting material in the synthesis of quinoline-based glycoconjugates. The specific synthesis procedures would depend on the target glycoconjugate .

Results or Outcomes


The synthesized quinoline-based glycoconjugates have potential applications in various fields .

Application in the Synthesis of Glycosylation Inhibitors

Summary of the Application


“α-D-Mannose pentaacetate”, a derivative of “2,3,4,6-Tetra-O-acetyl-D-mannopyranose”, is used for glycosylation in a study that assessed novel synthetic inhibitors of selectin-mediated cell adhesion .

Methods of Application


The compound is used as a starting material in the synthesis of glycosylation inhibitors. The specific synthesis procedures would depend on the target inhibitor .

Results or Outcomes


The synthesized glycosylation inhibitors have potential applications in the study of cell adhesion .

Application in the Synthesis of Spiroketal Glycosides

Summary of the Application


“α-D-Mannose pentaacetate” has also been used in a study to investigate stereospecific entry to spiroketal glycosides using alkylidenecarbene C-H insertion .

Methods of Application


The compound is used as a starting material in the synthesis of spiroketal glycosides. The specific synthesis procedures would depend on the target spiroketal glycoside .

Results or Outcomes


The synthesized spiroketal glycosides have potential applications in various fields .

properties

IUPAC Name

[(2R,3R,4S,5S)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13+,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOLRPPTIGNUNP-JABUTEAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471943
Record name 2,3,4,6-TETRA-O-ACETYL-D-MANNOPYRANOSE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetra-O-acetyl-D-mannopyranose

CAS RN

140147-37-1, 58645-20-8
Record name D-Mannopyranose, 2,3,4,6-tetraacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140147-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,6-TETRA-O-ACETYL-D-MANNOPYRANOSE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,6-Tetra-O-acetyl-D-mannopyranose
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
46
Citations
WA Bonner - Journal of the American Chemical Society, 1958 - ACS Publications
When water and silver carbonate acted upon crystalline tetra-O-aeetyl-aD-mannopyranosyl chloride a levorotatory sirup resulted, from which two isomeric tetra-O-acetyl-D-…
Number of citations: 47 pubs.acs.org
J Huchting, A Ruthenbeck… - European Journal of …, 2013 - Wiley Online Library
The synthesis of cycloSal‐masked glycopyranosyl phosphates demands suitably protected precursors. A highly regioselective strategy for the preparation of cycloSal‐(1,2,3,4‐tetra‐O‐…
NN Sidamonidze, RO Vardiashvili, KZ Onashvili… - BLACK SEA, 2016 - academia.edu
The reactions of acetylated derivatives of allyl glycosides with phenylsulphenyl chloride in the presence of benzoyl peroxide catalyst were studied in the first. New sulfur-containing 1, 2-…
Number of citations: 7 www.academia.edu
U Muus, C Kranz, T Marquardt… - European Journal of …, 2004 - Wiley Online Library
Phosphomannomutase 2 (PMM‐2) deficiency leads to an inefficient intracellular formation of mannose‐1‐phosphate (1), which causes an inherited metabolic disease with …
D Rittenberg, C Graff - Journal of the American Chemical Society, 1958 - ACS Publications
6a C, a+ b where a—mM 0I8-labeled glucose b—mM water Cg= atom per cent, excess O18 in glucose The constant 6 enters the equation because only one of the six oxygen atoms of …
Number of citations: 60 pubs.acs.org
JP Praly, AS Ardakani, I Bruyère, C Marie-Luce… - Carbohydrate …, 2002 - Elsevier
Photo-induced radical addition of acetylated α-d-glucopyranosyl bromide (1) to acrylonitrile or diethyl vinylphosphonate, in the presence of catalytic amounts of tri-n-butyltin chloride and …
Number of citations: 20 www.sciencedirect.com
T Li, A Tikad, W Pan, Y Brissonnet… - … Methods, Volume 3, 2015 - books.google.com
As biochemical entities, glycosyl phosphates are ubiquitous in all living organisms. In particular, glycosyl-1-phosphates are of paramount importance since they are the direct precursors …
Number of citations: 1 books.google.com
GAM Elsayed - 2003 - esploro.libs.uga.edu
Glycoconjugates play a major role in inflammation, immune response, metastasis, fertilization, and embryogenesis. A major impediment to the rapidly growing field of molecular …
Number of citations: 2 esploro.libs.uga.edu
N Touisni, A Maresca, PC McDonald… - Journal of Medicinal …, 2011 - ACS Publications
A series of 7-substituted coumarins incorporating various glycosyl moieties were synthesized and investigated for the inhibition of the zinc enzyme carbonic anhydrase (CA, EC 4.2.1.1). …
Number of citations: 267 pubs.acs.org
CD Warren, RW Jeanloz - Biochemistry, 1973 - ACS Publications
Christopher D. Warren and Roger W. Jeanloz* abstract: 2, 3, 4, 6-Tetra-0-acetyl-aD-mannopyranosyl phosphate (pyridinium form, 1) was coupled with the short-chain, nonallylic …
Number of citations: 0 pubs.acs.org

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